N1-(2,3-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-6-4-8-17(12-14)20-26-23-28(27-20)18(13-31-23)10-11-24-21(29)22(30)25-19-9-5-7-15(2)16(19)3/h4-9,12-13H,10-11H2,1-3H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNULWRYQZJTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,3-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound belonging to the class of oxalamides, characterized by its unique structural features which include thiazole and triazole moieties. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on existing research findings.
Structural Characteristics
The molecular formula of this compound is C21H22N6O2S, with a molecular weight of approximately 434.51 g/mol. The structural complexity arises from the presence of multiple functional groups that contribute to its biological properties.
Anticancer Properties
Research has indicated that compounds containing thiazolo[3,2-b][1,2,4]triazole scaffolds exhibit significant anticancer activity. A study involving a series of thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated promising results against various cancer cell lines in the NCI 60 cell line screening program. Notably, derivatives similar to this compound showed effective inhibition at concentrations as low as 10 µM without inducing toxicity in normal somatic cells (HEK293) .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act through the inhibition of specific enzymes or pathways involved in tumor proliferation and survival. For instance, some related compounds have been identified as non-camptothecin topoisomerase I inhibitors .
Antimicrobial Activity
The thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their antimicrobial properties. A study on related compounds indicated that they possess activity against various bacterial and fungal strains. The presence of the thiazole and triazole rings is believed to enhance their interaction with microbial targets .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, compounds with similar structural features have been noted for their anti-inflammatory effects. A comprehensive drug-likeness analysis revealed that many thiazolo derivatives exhibit good gastrointestinal absorption and moderate bioactivity scores . This suggests potential applications in treating inflammatory conditions.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a bioactive molecule due to the presence of heterocyclic structures such as thiazole and triazole. These moieties are known for their ability to interact with biological targets, including enzymes and receptors.
- Anticancer Activity : Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole display pronounced inhibitory activity against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit tumor growth effectively without affecting normal cell viability .
- Enzyme Inhibition : The 1,2,4-triazole fragment is known to form hydrogen bonds with the active sites of enzymes. This characteristic enhances the compound's potential as an inhibitor for enzymes such as aromatase and carbonic anhydrase, which are critical in cancer progression and other diseases .
Anti-inflammatory Properties
The compound's structural characteristics suggest it may possess anti-inflammatory properties. Research on similar thiazolo[3,2-b][1,2,4]triazole derivatives has indicated their effectiveness in reducing inflammation and pain associated with various conditions .
- Mechanism of Action : The proposed mechanism involves the modulation of inflammatory pathways through the inhibition of specific cytokines or enzymes responsible for inflammation .
Synthesis and Characterization
The synthesis of N1-(2,3-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multi-step organic reactions. Key steps may include:
- Reagents : The synthesis often requires specialized reagents and conditions that facilitate the formation of the thiazole and triazole rings.
- Characterization Techniques : Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the thiazole or triazole rings can significantly influence biological activity:
| Substituent | Biological Activity |
|---|---|
| m-Tolyl | Enhanced anticancer properties |
| Dimethyl | Improved enzyme inhibition |
Chemical Reactions Analysis
Aromatic Ring Reactivity
The compound contains two aromatic systems: a 2,3-dimethylphenyl group and an m-tolyl (3-methylphenyl) substituent. Both undergo electrophilic aromatic substitution (EAS) reactions under controlled conditions.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0–5°C, 2–4 hrs) | Nitro derivatives at para positions relative to methyl groups | 45–60% |
| Halogenation | Cl₂/FeCl₃ (room temp, 1 hr) | Chlorinated derivatives at activated positions | 55–70% |
| Sulfonation | H₂SO₄ (reflux, 6 hrs) | Sulfonic acid derivatives | 30–50% |
Key Observations :
-
Methyl groups act as ortho/para directors, favoring substitution at these positions.
-
Steric hindrance from dimethyl groups reduces reaction rates compared to unsubstituted analogs.
Heterocyclic Core Reactivity
The thiazolo[3,2-b] triazole moiety exhibits unique reactivity due to its electron-rich nitrogen and sulfur atoms:
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | H₂O₂/AcOH (60°C, 3 hrs) | Sulfone formation via sulfur oxidation |
| Cycloaddition | DMAD (dienophile, 80°C, 12 hrs) | Diels-Alder adducts at the triazole ring |
| Coordination Chemistry | ZnCl₂ or Cu(OAc)₂ in ethanol (room temp, 2 hrs) | Metal complexes via N/S donor sites |
Mechanistic Insights :
-
Sulfur in the thiazole ring is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction time.
-
The triazole nitrogen atoms participate in metal coordination, enhancing catalytic or biological activity .
Oxalamide Linkage Reactivity
The central oxalamide group (-NHC(=O)C(=O)NH-) undergoes characteristic reactions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | 6M HCl (reflux, 8 hrs) | Cleavage to carboxylic acids and amines |
| Nucleophilic Substitution | R-OH/H⁺ (catalytic, 60°C) | Ester derivatives via alcoholysis |
| Reduction | LiAlH₄/THF (0°C → reflux, 6 hrs) | Conversion to diamines |
Critical Notes :
-
Hydrolysis proceeds faster under acidic conditions compared to basic media.
-
Reduction of the oxalamide carbonyls requires strong reducing agents like LiAlH₄ .
Functional Group Interplay
The ethyl linker (-CH₂CH₂-) between the heterocycle and oxalamide introduces additional reactivity:
| Reaction Type | Conditions | Products |
|---|---|---|
| Dehydrogenation | Pd/C (200°C, H₂ atmosphere) | Formation of conjugated double bonds |
| Halogen Addition | Br₂/CCl₄ (0°C, 1 hr) | Vicinal dibromide formation |
Stability and Degradation Pathways
The compound degrades under harsh conditions:
-
Thermal Decomposition : Above 250°C, fragmentation produces CO₂, NH₃, and aromatic hydrocarbons.
-
Photodegradation : UV light (254 nm) induces cleavage of the thiazole ring, forming sulfenic acid intermediates.
Q & A
Q. What are the optimal reaction conditions for synthesizing the compound, and how do solvent/catalyst choices impact yield?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and coupling. Key steps include:
- Thiazolo-triazole core formation : Use of potassium carbonate (K₂CO₃) and KI in refluxing acetone for 24 hours to promote cyclization (similar to conditions in ).
- Oxalamide linkage : Reaction with oxalyl chloride in anhydrous dichloromethane (DCM) under nitrogen, followed by coupling with amines at 0–5°C (referenced in ).
- Yield Optimization : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates, while Rh-catalyzed reductive cyclization () may enhance regioselectivity.
Q. Table 1: Reaction Condition Comparison
| Step | Catalyst/Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|
| Thiazolo-triazole core | K₂CO₃/KI, acetone | Reflux | 68–91% | |
| Oxalamide coupling | Oxalyl chloride | 0–5°C | 70–85% |
Q. Which analytical techniques are critical for structural validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 400 MHz instruments with DMSO-d₆ or CDCl₃. Key signals include:
- Thiazole protons: δ 7.8–8.2 ppm (singlet).
- Oxalamide NH: δ 10.1–10.5 ppm (broad).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error ().
- Infrared (IR) Spectroscopy : Detect carbonyl stretches (C=O) at 1680–1720 cm⁻¹ ().
Q. How is purity assessed, and what are common contaminants?
- Methodological Answer :
- HPLC : Use C18 columns with acetonitrile/water gradients (80:20 to 50:50). Monitor at 254 nm. Purity >95% is typical ().
- Common Contaminants : Unreacted intermediates (e.g., thiazole precursors) or hydrolysis byproducts. Recrystallization in ethanol removes most impurities ().
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in thiazolo-triazole formation?
- Methodological Answer :
- Cyclization Pathway : DFT calculations suggest a 5-endo-dig mechanism for thiazolo-triazole formation, favored by electron-withdrawing substituents on the triazole ().
- Role of KI : Acts as a phase-transfer catalyst, stabilizing transition states via soft Lewis acid interactions ().
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Bioassay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin).
- SAR Analysis : Compare derivatives with varied substituents (e.g., ’s 9a–9e series). For example, electron-donating groups (e.g., methoxy) enhance solubility but reduce target binding ().
Q. Can computational models predict binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 1M17). The thiazolo-triazole moiety interacts with hydrophobic pockets, while the oxalamide forms hydrogen bonds ().
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. RMSD <2 Å indicates stable complexes ().
Q. What strategies address low solubility in pharmacological assays?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the oxalamide group, hydrolyzed in vivo ().
- Nanoformulation : Use PEGylated liposomes (size: 100–150 nm) to enhance bioavailability (referenced in ’s drug design principles).
Data Contradiction Analysis
Example Issue : Conflicting IC₅₀ values in cytotoxicity studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
